
3,3'-Bithiophene, 2,2'-dibromo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Dibromo-3,3’-bithiophene is an organic compound with the molecular formula C8H4Br2S2. It is a derivative of bithiophene, where two bromine atoms are substituted at the 2 and 2’ positions. This compound is known for its applications in the field of organic electronics and optoelectronics, particularly in the synthesis of semiconducting materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,2’-Dibromo-3,3’-bithiophene can be synthesized through various methods. One common approach involves the bromination of 2,2’-bithiophene using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction typically occurs in an organic solvent such as chloroform or dichloromethane at room temperature. The reaction is monitored by thin-layer chromatography (TLC) to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of 2,2’-dibromo-3,3’-bithiophene may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and solvent flow rate, can optimize the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Dibromo-3,3’-bithiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Stille coupling to form more complex bithiophene derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to remove the bromine atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Coupling Reactions: Palladium catalysts, such as palladium acetate or tris(dibenzylideneacetone)dipalladium, along with ligands like triphenylphosphine, are used under inert atmosphere conditions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride are employed.
Major Products
Substitution Products: Formation of 2,2’-disubstituted bithiophenes with various functional groups.
Coupling Products: Formation of extended conjugated systems or polymers.
Oxidation and Reduction Products: Formation of sulfoxides, sulfones, or debrominated bithiophenes.
Aplicaciones Científicas De Investigación
2,2’-Dibromo-3,3’-bithiophene is widely used in scientific research, particularly in the development of organic electronic materials. Some of its applications include:
Organic Solar Cells: Used as a building block for the synthesis of donor-acceptor polymers in organic photovoltaic cells.
Thin Film Transistors: Employed in the fabrication of organic field-effect transistors (OFETs) due to its semiconducting properties.
Chemical Sensors: Utilized in the design of sensors for detecting various chemical analytes.
Photovoltaic Cells: Incorporated into the active layer of organic solar cells to enhance light absorption and charge transport.
Mecanismo De Acción
The mechanism of action of 2,2’-dibromo-3,3’-bithiophene in organic electronic devices involves its ability to form conjugated systems with extended π-electron delocalization. This property allows for efficient charge transport and light absorption, making it suitable for applications in organic solar cells and transistors. The bromine atoms provide sites for further functionalization, enabling the tuning of electronic properties.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Bithiophene: The parent compound without bromine substitution.
5,5’-Dibromo-2,2’-bithiophene: A similar compound with bromine atoms at the 5 and 5’ positions.
2,2’-Dibromo-5,5’-bithiophene: Another isomer with bromine atoms at the 2 and 5’ positions.
Uniqueness
2,2’-Dibromo-3,3’-bithiophene is unique due to its specific substitution pattern, which influences its electronic properties and reactivity. The presence of bromine atoms at the 2 and 2’ positions allows for selective functionalization and the formation of extended conjugated systems, making it highly valuable in the synthesis of advanced organic electronic materials.
Propiedades
Número CAS |
18592-86-4 |
|---|---|
Fórmula molecular |
C8H4Br2S2 |
Peso molecular |
324.1 g/mol |
Nombre IUPAC |
2-bromo-3-(2-bromothiophen-3-yl)thiophene |
InChI |
InChI=1S/C8H4Br2S2/c9-7-5(1-3-11-7)6-2-4-12-8(6)10/h1-4H |
Clave InChI |
VPEPMGBDSLVKOJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1C2=C(SC=C2)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


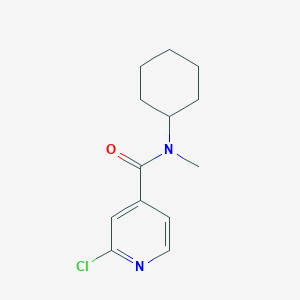
![2-[2-(Propan-2-yl)pyrrolidin-1-yl]ethan-1-amine](/img/structure/B12087592.png)

![Ferrocene, [1-(acetyloxy)ethyl]-](/img/structure/B12087610.png)
![4-Ethyl-2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid](/img/structure/B12087616.png)
![(5Z)-5-[[5-[5-[5-[4,8-bis(2-ethylhexylsulfanyl)-2-[5-[5-[5-[(E)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-3-octylthiophen-2-yl]thiophen-2-yl]-4-octylthiophen-2-yl]thieno[2,3-f][1]benzothiol-6-yl]-3-octylthiophen-2-yl]thiophen-2-yl]-4-octylthiophen-2-yl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12087622.png)
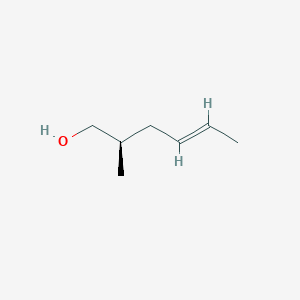
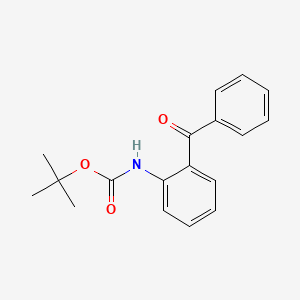
![3-{3-[(Prop-2-en-1-yl)oxy]propoxy}propan-1-ol](/img/structure/B12087639.png)
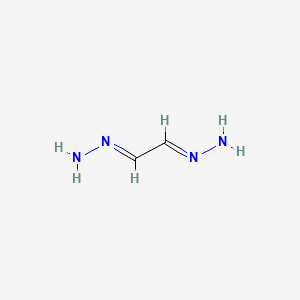
![4-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrobromide](/img/structure/B12087650.png)
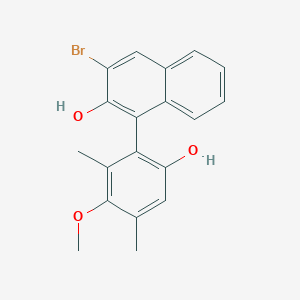
![6-[2-(4,6-Dimethylpyrimidin-2-yl)oxy-3-methoxy-3,3-diphenylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12087659.png)

